N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide
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Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is a complex organic compound that features a thiadiazole ring and a pyrrole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen heteroatoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with ethyl chloroacetate under acidic conditions to form the thiadiazole ring. This intermediate is then reacted with 4-(1H-pyrrol-1-yl)butanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors may be employed to scale up the synthesis while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the pyrrole ring.
Scientific Research Applications
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the thiadiazole ring allows it to form strong interactions with metal ions, which can disrupt the function of metalloproteins. Additionally, the pyrrole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, further enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide
- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-imidazol-1-yl)butanamide
- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)pentanamide
Uniqueness
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is unique due to the specific combination of the thiadiazole and pyrrole rings, which imparts distinct chemical properties and reactivity. The ethylthio group on the thiadiazole ring also contributes to its unique electronic and steric characteristics, differentiating it from similar compounds with different substituents.
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data from various studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a thiadiazole ring, which is known for its diverse biological activities, and a pyrrole moiety that may enhance its bioactivity through various mechanisms.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiadiazole derivatives, including this compound. The following table summarizes the findings related to its antibacterial and antifungal activities:
Microorganism | Activity Type | EC50/IC50 (µg/mL) | Comparison |
---|---|---|---|
Xanthomonas oryzae | Antibacterial | 24 | Better than bismerthiazol |
Xanthomonas axonopodis | Antibacterial | 30 | Better than thiadiazole copper |
Botrytis cinerea | Antifungal | 69% inhibition | Superior to carbendazim |
These results indicate that the compound exhibits promising antibacterial and antifungal activities, suggesting its potential use in agricultural applications to combat plant pathogens .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been explored. In vitro studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Breast Adenocarcinoma (MCF-7) : Compounds similar to this compound demonstrated IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL.
- HepG2 (Human Hepatocellular Carcinoma) : Similar derivatives showed IC50 values as low as 3.21 µg/mL.
The mechanism of action is thought to involve the inhibition of DNA synthesis and cell division, characteristic of many anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA/RNA Synthesis : Thiadiazole derivatives often inhibit nucleic acid synthesis, which is crucial for cancer cell proliferation.
- Interaction with Key Kinases : The heteroatoms in the thiadiazole structure can interact with kinases involved in tumorigenesis.
- Antioxidant Properties : Some studies suggest that thiadiazoles possess antioxidant properties that may contribute to their protective effects against oxidative stress in cancer cells .
Case Studies
A notable study assessed the efficacy of various thiadiazole derivatives against specific pathogens and cancer cell lines. The results highlighted that modifications in the chemical structure significantly impacted biological activity:
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyrrol-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS2/c1-2-18-12-15-14-11(19-12)13-10(17)6-5-9-16-7-3-4-8-16/h3-4,7-8H,2,5-6,9H2,1H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQXVUFJIHAXQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CCCN2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.